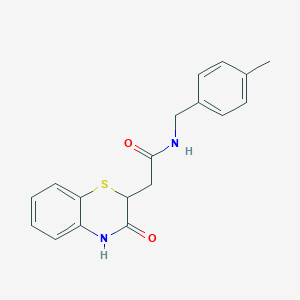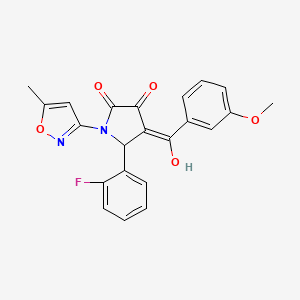
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone, also known as AMT, is a chemical compound that belongs to the class of phenylthiophenes. It is a synthetic compound that has been used in scientific research for various purposes, including studying the mechanism of action of certain drugs and their effects on the body.
Applications De Recherche Scientifique
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone has been used in scientific research for various purposes, including studying the mechanism of action of certain drugs and their effects on the body. It has been used as a reference compound for studying the activity of certain drugs, including cannabinoid receptor agonists and antagonists. (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone has also been used to study the effects of certain drugs on the central nervous system, including their potential as treatments for various neurological disorders.
Mécanisme D'action
The mechanism of action of (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone is not fully understood, but it is believed to act as a potent inhibitor of the reuptake of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in a variety of effects on the body, including changes in mood, behavior, and perception.
Biochemical and Physiological Effects:
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone has been shown to have a variety of biochemical and physiological effects on the body, including changes in heart rate, blood pressure, and body temperature. It has also been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors. However, it also has several limitations, including its potential for toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.
Orientations Futures
There are several future directions for research on (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone, including further studies on its mechanism of action and its potential as a therapeutic agent for various neurological disorders. Other areas of research could include the development of new synthetic methods for producing (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone and the exploration of its potential as a tool for studying the effects of drugs on the body.
Méthodes De Synthèse
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone can be synthesized using a variety of methods, including the reaction of tosyl chloride with 3-amino-5-mesitylaminothiophene-2-carboxylic acid, followed by the reaction with phenylmagnesium bromide. The resulting compound is then treated with acetic anhydride to form (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone. Other methods of synthesis include the reaction of 3-amino-5-mesitylaminothiophene-2-carboxylic acid with phenylmagnesium bromide, followed by the reaction with tosyl chloride.
Propriétés
IUPAC Name |
[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-16-10-12-21(13-11-16)34(31,32)26-22(28)25(24(30)20-8-6-5-7-9-20)33-27(26)29-23-18(3)14-17(2)15-19(23)4/h5-15,29H,28H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXJAWLPEOWRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881390.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2881393.png)
![N-[2-(Furan-2-ylmethylamino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2881394.png)
![N~4~-cyclohexyl-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2881396.png)

![4-[7-(methoxycarbonyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2881400.png)

![5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2881404.png)
![tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2881405.png)

![(Z)-4-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881408.png)

